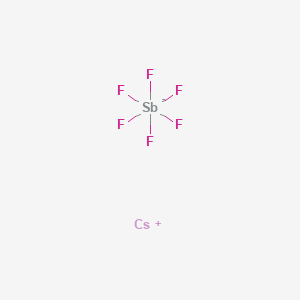

Cesium hexafluorostiboranuide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cesium compounds have been the subject of various structural studies due to their interesting chemical and physical properties. While the specific compound "Cesium hexafluorostiboranuide" is not directly mentioned in the provided papers, the studies on related cesium compounds offer insights into the behavior of cesium in different chemical environments.

Synthesis Analysis

The synthesis of cesium compounds can involve various routes, including reactions with cesium fluoride or cesium carbonate. For instance, reacting cesium fluoride with lithium bis(trimethylsilyl)amide (LiHMDS) yields CsHMDS in a significant yield, demonstrating a method to synthesize cesium complexes without the need for pyrophoric Cs metal or organocesium reagents . Similarly, the reaction of H3BO3 with Cs2CO3 at elevated temperatures leads to the formation of a new hydrated cesium borate, showcasing another synthetic approach for cesium-containing compounds .

Molecular Structure Analysis

The molecular structures of cesium compounds are diverse and can range from isolated anions to complex polymers. The crystal structure of cesium hexahydroperoxostannate reveals cesium cations and slightly distorted octahedral [Sn(OOH)6]2- anions . In another study, the structure of a cesium uranylate solvate is built of sandwich-type dimers with cesium cations coordinated between two uranylate anions . These examples highlight the versatility of cesium in forming various structural motifs.

Chemical Reactions Analysis

Cesium compounds can participate in a variety of chemical reactions, often leading to the formation of new complexes. For example, the reaction of CsHMDS with different Lewis basic donor molecules results in the formation of dimeric and monomeric complexes with varying nuclearity . This indicates that cesium compounds can act as reactants to form larger structures with different donor molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cesium compounds are closely related to their molecular structures. The cesium hexahydroperoxostannate compound exhibits interanion hydrogen bonds and has an FTIR spectrum and (119)Sn MAS NMR data that reveal similarities with other alkali hydroperoxostannates . The hydrated cesium borate synthesized in another study undergoes dehydration to form an amorphous phase, which then crystallizes upon further treatment . These properties are indicative of the reactive nature and the potential for structural transformation in cesium compounds.

Aplicaciones Científicas De Investigación

Adsorption and Removal of Cesium from Wastewater

Cesium compounds, particularly those involving cesium ions, have been extensively studied for their application in the adsorption and removal of cesium from wastewater. This is primarily due to cesium's relevance as a major product of uranium fission, commonly found in radioactive wastewater. Metal hexacyanoferrates (MHCFs) have been identified as efficient adsorbents for cesium ions due to their structure's compatibility with hydrated cesium ions, allowing for selective ion exchange in the presence of competing ions. However, challenges such as weak mechanical strength and high flow resistance necessitate modification for large-scale application, including size control, immobilization, and magnetic modification. Immobilization techniques using organic (e.g., alginate, chitosan) and inorganic supporters (e.g., silica, glass) have been highlighted for enhancing adsorbent efficiency (Wang, Zhuang, & Liu, 2018).

Detection of Cesium Ions

The development of chemically derived optical sensors for cesium ion detection marks another significant application area. Due to cesium's high reactivity and use in various technologies (e.g., photoelectric cells, atomic clocks), and the hazardous nature of its radioactive isotopes, rapid detection methods in environmental and biological systems are crucial. Fluorescent molecular chemosensors have shown high sensitivity and nondestructive properties, offering clear evidence of targeted cesium species through observable color or fluorescence changes. This advancement provides a robust strategy for designing efficient cesium detection methods (Kumar, Leray, & Depauw, 2016).

Radioactive Cesium Separation Technologies

Significant progress has been made in separating radioactive cesium from nuclear waste, with various technologies being applied, such as chemical precipitation, solvent extraction, membrane separation, and adsorption. Among these, crown ethers and calixarenes derivatives stand out for their selective coordination with cesium ions, offering promising results in adsorbent-based cesium removal from aqueous solutions. These compounds leverage ion-dipole or cation-π interactions, highlighting the role of novel extraction reagents and porous ion-exchange materials in future research directions for more efficient cesium separation techniques (Wang & Zhuang, 2020).

Safety And Hazards

Direcciones Futuras

Research on cesium compounds is ongoing, with a focus on their removal from radioactive wastewater . The development of high-performance adsorbents for cesium removal is a popular research topic . Future research directions include the exploration of functional materials for cesium removal, such as Prussian blue, graphene oxide, hydrogel, and nanocomposites .

Propiedades

IUPAC Name |

cesium;hexafluoroantimony(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.6FH.Sb/h;6*1H;/q+1;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMJUXHXIKZIMM-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sb-](F)(F)(F)(F)F.[Cs+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6Sb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633384 |

Source

|

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.656 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium hexafluorostiboranuide | |

CAS RN |

16949-12-5 |

Source

|

| Record name | Caesium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)